molecular formula C23H16O4 B11612240 3-methoxy-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

3-methoxy-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11612240
M. Wt: 356.4 g/mol
InChI Key: WMQFEKKIEGEQNT-UHFFFAOYSA-N
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Description

3-Methoxy-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic furanochromone derivative characterized by a fused benzofurochromenone core. The compound features a methoxy group at position 3 and a 4-methylphenyl substituent at position 10 (Figure 1). Its molecular formula is C23H16O4 (molar mass: 356.37 g/mol), and it is structurally related to natural furanochromones like khellin and visnagin but differs in substituent patterns .

Properties

Molecular Formula

C23H16O4

Molecular Weight

356.4 g/mol

IUPAC Name

3-methoxy-10-(4-methylphenyl)-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C23H16O4/c1-13-3-5-14(6-4-13)20-12-26-21-11-22-17(10-18(20)21)16-8-7-15(25-2)9-19(16)23(24)27-22/h3-12H,1-2H3

InChI Key

WMQFEKKIEGEQNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=COC3=C2C=C4C5=C(C=C(C=C5)OC)C(=O)OC4=C3

Origin of Product

United States

Preparation Methods

The synthesis of 3-methoxy-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the condensation of appropriate phenolic and aldehyde precursors, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

3-methoxy-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.

Scientific Research Applications

3-methoxy-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) 10-(4-Methoxyphenyl)-5H-Benzo[c]furo[3,2-g]chromen-5-one
  • Structure : A methoxy group replaces the methyl group at the para position of the phenyl ring.
  • Molecular Formula : C22H14O4 (molar mass: 342.35 g/mol).
  • Key Data : CAS 370584-03-5; HPLC purity ≥95% in synthetic studies .
  • Comparison: The electron-donating methoxy group may enhance solubility and stability compared to the methyl substituent in the target compound. However, the methyl group in 3-methoxy-10-(4-methylphenyl)-...
(b) 10-(3-Methoxyphenyl)-5H-Benzo[c]furo[3,2-g]chromen-5-one
  • Structure : Methoxy substitution at the meta position of the phenyl ring.
  • Molecular Formula : C22H14O4 (identical to the 4-methoxy analog).
  • Key Data : CAS 500205-13-0; ChemSpider ID 617219 .

Modifications to the Core Structure

(a) 7-Methyl Substituted Derivatives
  • Example : 10-(4-Methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one (C23H16O4).
  • Key Data : Additional methyl group at position 7; SMILES: CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5C(=O)O2 .
  • Comparison : The 7-methyl group could sterically hinder interactions with enzymes or receptors, impacting activity. Such derivatives are often synthesized to probe structure-activity relationships (SAR) .
(b) Dihydrofurochromenones
  • Example : 7-Methyl-10-(4-phenylphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one (C28H22O3).

Functionalized Derivatives

(a) Hydrazonomethyl Derivatives
  • Example: 2-(4-p-Tolyl)-6-[(4-trifluoromethylphenyl)hydrazonomethyl]furo[3,2-g]chromen-5-one (3h).
  • Key Data : Melting point 258–259°C; designed as acetylcholinesterase (AChE) inhibitors .
  • Comparison: The hydrazonomethyl side chain introduces hydrogen-bonding capacity, which is absent in the target compound.
(b) Chlorinated Derivatives
  • Example : 7-(2,6-Dichlorophenyl)-4,9-dimethoxy-6,7-dihydro-5H-furo[3,2-g]chromen-5-one (4k).
  • Key Data : Melting point 143–145°C; 100% HPLC purity .

Natural Analogs

(a) Norvisnagin
  • Structure : 4-Hydroxy-7-methylfuro[3,2-g]chromen-5-one.
  • Key Data: Found in Ammi visnaga; exhibits antioxidant activity due to the phenolic hydroxyl group .
  • Comparison: The hydroxyl group in norvisnagin enhances radical-scavenging activity compared to methoxy or methyl substituents in synthetic analogs .
(b) Angelicain
  • Structure : 4-Hydroxy-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one.
  • Key Data : Isolated from Angelica species; dihydrofuran ring and hydroxymethyl group improve water solubility .

Research Implications and Gaps

  • Antioxidant Activity: Methoxy and methyl groups in synthetic derivatives may reduce antioxidant efficacy compared to natural hydroxy-substituted analogs like norvisnagin .
  • Enzyme Inhibition: Hydrazonomethyl and chlorinated derivatives show promise for AChE/BChE inhibition, but the target compound’s activity remains unexplored .
  • Synthetic Accessibility : Derivatives with biphenyl or naphthyl groups (e.g., CID 1780269) demonstrate the feasibility of modular synthesis, which could be applied to the target compound .

Biological Activity

3-Methoxy-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one (CAS No. 500205-04-9) is a synthetic compound that has garnered attention due to its diverse biological activities. The compound belongs to the class of chromenones, which are known for their potential pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.

  • Molecular Formula : C23H16O4
  • Molecular Weight : 356.371 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 572.9 °C at 760 mmHg
  • Flash Point : 300.3 °C

Antioxidant Activity

Research indicates that compounds within the chromenone family exhibit significant antioxidant properties. For instance, studies have demonstrated that derivatives of chromenones can effectively scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases. The DPPH radical-scavenging assay is commonly employed to evaluate this activity. In vitro tests have shown that certain derivatives of chromenones possess comparable or superior antioxidant activity to ascorbic acid, a standard reference antioxidant .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. Compounds similar to this chromenone have been evaluated for their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. For example, some derivatives were found to exhibit IC50 values in the low micromolar range against COX-2, suggesting a promising avenue for developing anti-inflammatory agents .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these activities ranged significantly, indicating varying degrees of potency depending on the specific structural modifications of the chromenone derivatives .

Cell Line IC50 (µM) Reference Compound
A5490.02 - 0.08Doxorubicin
MCF70.04 - 0.06Doxorubicin
HCT1160.02 - 0.08Doxorubicin

The mechanisms underlying the biological activities of this compound involve various pathways:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes involved in inflammation and cancer progression.
  • Antioxidant Defense : By scavenging free radicals, it helps protect cells from oxidative damage.
  • Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

  • A study focusing on benzofuran derivatives reported significant antiproliferative effects against A549 and HCT116 cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Another investigation into the structure-activity relationship (SAR) of chromenones indicated that specific substitutions on the phenyl ring enhance both antioxidant and anticancer activities, emphasizing the importance of molecular structure in determining biological efficacy .

Q & A

Q. What are the recommended synthetic routes for 3-methoxy-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one?

  • Methodological Answer : The synthesis of benzofurochromenone derivatives typically involves multi-step strategies, including:
  • Palladium-catalyzed cross-coupling reactions to introduce aryl groups (e.g., 4-methylphenyl) into the core structure .
  • Michael addition-elimination reactions for constructing fused furanone rings, as demonstrated in analogous compounds like 3-chloro-4-dimethylamino-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]furan-2(5H)-one .
  • Cyclization protocols using acid or base catalysis to form the benzofurochromenone scaffold .
  • Key Considerations : Use anhydrous conditions and inert atmospheres (e.g., N₂) to prevent side reactions. Monitor intermediates via TLC or HPLC.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • 1H/13C-NMR : Assign peaks using DEPT and HSQC to confirm substituent positions (e.g., methoxy and methylphenyl groups) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-O-C stretches (~1250 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry, as seen in structurally similar furanone derivatives .
  • Computational Methods :
  • DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and HOMO-LUMO gaps .

Q. What are the critical physical properties to consider during experimental design?

  • Methodological Answer : Physical properties of analogous benzofurochromenones (e.g., 4-hydroxy-9-methoxy-7-methyl derivatives) suggest:
PropertyValue (Example)Relevance
Melting Point62–64°CPurity assessment
Boiling Point299.2°C at 760 mmHgDistillation optimization
Density1.411 g/cm³Solubility predictions
Flash Point134.8°CSafety protocols
  • Note : These values are illustrative; experimental determination for the target compound is essential.

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data when analyzing derivatives?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, IR, and HRMS to resolve ambiguities (e.g., GCMS discrepancies in EI-HRMS due to fragmentation patterns) .
  • Isotopic Labeling : Use deuterated solvents or 13C-labeled precursors to confirm peak assignments .
  • Crystallographic Validation : Compare experimental X-ray data with computational models to verify substituent positions .

Q. What strategies optimize reaction conditions for synthesizing similar furanone derivatives to improve yield?

  • Methodological Answer :
  • Catalyst Screening : Test palladium/copper catalysts for cross-coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
  • Temperature Gradients : Gradual heating (e.g., 60–100°C) minimizes decomposition of thermally sensitive intermediates .
  • Case Study : In 3-chloro-4-dimethylamino-furanone synthesis, adjusting reaction time from 12h to 24h increased yield by 15% .

Q. What are the challenges in maintaining sample integrity during prolonged experiments, and how can they be mitigated?

  • Methodological Answer :
  • Degradation Mechanisms : Organic compounds like benzofurochromenones are prone to oxidation and hydrolysis.
  • Mitigation Strategies :
  • Inert Storage : Use argon/vacuum-sealed vials and store at -20°C .
  • Stabilizing Additives : Add antioxidants (e.g., BHT) or desiccants (e.g., molecular sieves) .
  • Real-Time Monitoring : Employ inline UV-vis spectroscopy to detect degradation during reactions .

Q. How can researchers design experiments to resolve contradictory bioactivity data in structurally similar compounds?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. hydroxy groups) and test bioactivity .
  • Dose-Response Curves : Use IC50/EC50 assays to quantify potency variations .
  • Molecular Docking : Compare binding modes of derivatives with target proteins (e.g., enzymes or receptors) to explain activity differences .

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